molecular formula C21H19FN4O B11224476 7-(4-fluorophenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

7-(4-fluorophenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11224476
M. Wt: 362.4 g/mol
InChI Key: XXFGAHKJVDKZPD-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[2,3-d]pyrimidine class, characterized by a fused bicyclic core with substitutions at the 4-, 5-, and 7-positions. Key structural features include:

  • 5-Position: A phenyl group, contributing aromatic stacking interactions.
  • N4-Position: A 2-methoxyethylamine substituent, enhancing solubility via the ether oxygen.

Its molecular formula is C22H21FN4O2 (MW: 392.43 g/mol) . The 2-methoxyethyl group distinguishes it from close analogs, balancing hydrophobicity and polarity for optimal pharmacokinetics.

Properties

Molecular Formula

C21H19FN4O

Molecular Weight

362.4 g/mol

IUPAC Name

7-(4-fluorophenyl)-N-(2-methoxyethyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C21H19FN4O/c1-27-12-11-23-20-19-18(15-5-3-2-4-6-15)13-26(21(19)25-14-24-20)17-9-7-16(22)8-10-17/h2-10,13-14H,11-12H2,1H3,(H,23,24,25)

InChI Key

XXFGAHKJVDKZPD-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=C2C(=CN(C2=NC=N1)C3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorophenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyrimidine core.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound and a suitable catalyst.

    Attachment of the Methoxyethyl Group: The methoxyethyl group is added via an alkylation reaction, where an alkylating agent reacts with the intermediate compound.

    Addition of the Phenyl Group: The phenyl group is incorporated through a coupling reaction, typically using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production.

Chemical Reactions Analysis

Types of Reactions

7-(4-fluorophenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated compounds, alkylating agents, and catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

7-(4-fluorophenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at the N4-Position

Compound Name N4-Substituent Key Properties/Activity Reference
Target Compound 2-Methoxyethyl Moderate polarity; potential for improved solubility vs. aryl substituents
N-(2,2-Dimethoxyethyl) analog 2,2-Dimethoxyethyl Higher hydrophilicity due to additional methoxy group; may reduce membrane permeability
N-(2-Methylphenyl) analog 2-Methylphenyl Low PDE1B/PDE6C inhibition (IC50 = 100,000 nM); steric hindrance limits activity
N-(3-Bromophenyl) analog 3-Bromophenyl Electron-withdrawing Br enhances electrophilicity; possible halogen bonding
N-(4-Methoxyphenyl) analog 4-Methoxyphenyl Methoxy group improves solubility but may reduce target binding affinity

Key Insights :

  • Polar Substituents (e.g., methoxyethyl) enhance solubility but may require optimization to maintain target engagement.
  • Aryl Substituents (e.g., methylphenyl, bromophenyl) introduce steric bulk or electronic effects, often reducing potency in enzyme assays .

Variations at the 7-Position

Compound Name 7-Substituent Impact on Activity Reference
Target Compound 4-Fluorophenyl Fluorine’s electronegativity enhances binding via dipole interactions
7-(4-Methoxyphenyl) analog 4-Methoxyphenyl Methoxy group increases hydrophilicity but may disrupt hydrophobic binding pockets
7-(Cyclopropylmethyl) analog Cyclopropylmethyl Bulky substituent improves selectivity for kinase targets (e.g., PERK inhibitors)
7-(3-Trifluoromethylphenyl) analog 3-Trifluoromethylphenyl Strong electron-withdrawing effects; enhances metabolic stability

Key Insights :

  • Electron-Withdrawing Groups (e.g., F, CF3) improve binding affinity and metabolic stability .
  • Bulky Substituents (e.g., cyclopropylmethyl) are critical for kinase selectivity, as seen in GSK2606414, a PERK inhibitor .

Biological Activity

7-(4-fluorophenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that has attracted significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, synthesis, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C29H26FN5
  • Molecular Weight : 463.5 g/mol
  • IUPAC Name : 4-(4-benzylpiperazin-1-yl)-7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidine

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with various molecular targets, particularly in the context of cancer and infectious diseases.

The compound is known to inhibit specific protein kinases involved in cell proliferation and survival, making it a candidate for anticancer therapy. Additionally, it has shown potential as an antimicrobial agent against Mycobacterium tuberculosis.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the pyrrolo[2,3-d]pyrimidine scaffold can significantly influence biological activity. For instance:

  • Substituents : The presence of a fluorophenyl group enhances potency against certain cancer cell lines.
  • Alkyl Chains : The introduction of hydrophilic groups at specific positions can diminish activity, highlighting the importance of hydrophobic interactions in binding affinity.

Case Studies and Research Findings

  • Antitubercular Activity : A study evaluated a series of pyrrolo[2,3-d]pyrimidine derivatives for their antitubercular activity. The most potent derivative exhibited a minimum inhibitory concentration (MIC) of 0.488 µM against Mycobacterium tuberculosis, demonstrating the potential efficacy of compounds in this class against resistant strains .
  • Cancer Therapeutics : Research has indicated that derivatives similar to 7-(4-fluorophenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibit promising cytotoxic effects on various cancer cell lines. The mechanism involves the inhibition of key signaling pathways that regulate cell cycle progression and apoptosis .

Data Table: Biological Activity Summary

Activity Type Target Pathway Effect MIC/IC50 Values
AntitubercularMycobacterium tuberculosisInhibition of growthMIC 0.488 µM
AnticancerProtein KinasesInduction of apoptosisIC50 < 1 µM
AntimicrobialVarious bacterial strainsBroad-spectrum activityMIC varies

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